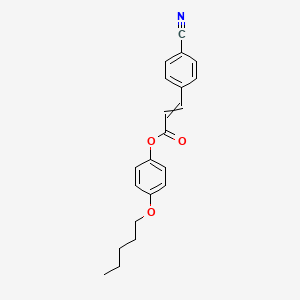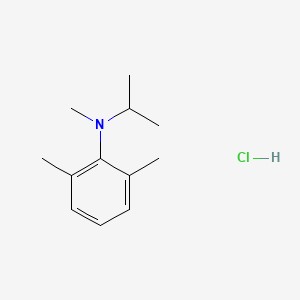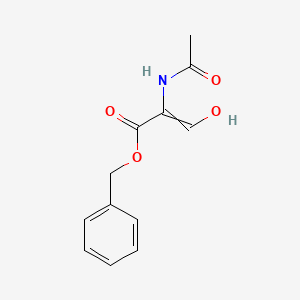
O-tert-Butyl-L-seryl-L-alanyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyl-L-seryl-L-alanyl-L-methionine is a synthetic peptide compound that incorporates the amino acids serine, alanine, and methionine, with a tert-butyl group protecting the hydroxyl group of serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-seryl-L-alanyl-L-methionine typically involves the stepwise coupling of protected amino acids. The tert-butyl group is used to protect the hydroxyl group of serine during the synthesis. The general procedure includes:
Protection of Amino Acids: The hydroxyl group of serine is protected with a tert-butyl group.
Coupling Reactions: The protected amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The tert-butyl group is removed under acidic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-L-seryl-L-alanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
O-tert-Butyl-L-seryl-L-alanyl-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-seryl-L-alanyl-L-methionine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The tert-butyl group can provide steric hindrance, affecting the peptide’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
O-tert-Butyl-L-serine: A protected form of serine used in peptide synthesis.
O-tert-Butyl-L-threonine: Similar to O-tert-Butyl-L-serine but with an additional methyl group.
O-tert-Butyl-L-cysteine: Contains a thiol group instead of a hydroxyl group.
Uniqueness
O-tert-Butyl-L-seryl-L-alanyl-L-methionine is unique due to its specific combination of amino acids and the presence of a tert-butyl group. This combination provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62104-52-3 |
|---|---|
Molecular Formula |
C15H29N3O5S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H29N3O5S/c1-9(12(19)18-11(14(21)22)6-7-24-5)17-13(20)10(16)8-23-15(2,3)4/h9-11H,6-8,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI Key |
NQPPJKABXHXLJG-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](COC(C)(C)C)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(COC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14563099.png)






![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B14563127.png)
![1,2-Ethanediamine, N-[2-(phenylthio)ethyl]-](/img/structure/B14563128.png)

![N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide](/img/structure/B14563140.png)
![Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol](/img/structure/B14563143.png)
